Truxicurium
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Overview
Description
Truxicurium iodide is a neuromuscular blocking agent used primarily in medical settings to induce muscle relaxation during surgical procedures. It belongs to the class of bisquaternary ammonium compounds and is known for its effectiveness in providing muscle relaxation with minimal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of truxicurium iodide involves the reaction of diethyl (3-hydroxypropyl)methylammonium iodide with α-2,4-diphenyl-1,3-cyclobutanedicarboxylate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Truxicurium iodide undergoes various chemical reactions, including:
Oxidation: this compound iodide can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound iodide can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Truxicurium iodide has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bisquaternary ammonium compounds.
Biology: Researchers use this compound iodide to investigate neuromuscular blocking mechanisms and their effects on muscle tissues.
Medicine: The compound is studied for its potential use in developing new muscle relaxants with improved safety profiles.
Mechanism of Action
Truxicurium iodide exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating the receptors, leading to muscle relaxation. The compound’s molecular targets include the α-subunits of the nicotinic receptors, and its action involves blocking the ion channels associated with these receptors .
Comparison with Similar Compounds
Similar Compounds
Succinylcholine: Another neuromuscular blocking agent with a shorter duration of action.
Pancuronium: Known for its longer duration of action and use in prolonged surgical procedures.
Atracurium: Similar in structure but with different pharmacokinetic properties.
Uniqueness
Truxicurium iodide is unique due to its balanced profile of efficacy and safety. It provides effective muscle relaxation with minimal cardiovascular side effects, making it a preferred choice in various surgical settings .
Properties
CAS No. |
72007-35-3 |
---|---|
Molecular Formula |
C34H52N2O4+2 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
3-[3-[3-[diethyl(methyl)azaniumyl]propoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypropyl-diethyl-methylazanium |
InChI |
InChI=1S/C34H52N2O4/c1-7-35(5,8-2)23-17-25-39-33(37)31-29(27-19-13-11-14-20-27)32(30(31)28-21-15-12-16-22-28)34(38)40-26-18-24-36(6,9-3)10-4/h11-16,19-22,29-32H,7-10,17-18,23-26H2,1-6H3/q+2 |
InChI Key |
AXCRPLDEOCHBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCC[N+](C)(CC)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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